1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester
Description
The compound 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester (systematic name: 2-methylpropyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) is a pyrrolopyridine derivative characterized by a bicyclic heteroaromatic core fused with a lactam ring (2,3-dihydro-2-oxo group) and a 2-methylpropyl ester substituent at the 5-position . Its canonical SMILES representation is O=C(OCC(C)C)C1=CN=C2NC(=O)CC2=C1, reflecting the esterified carboxylic acid moiety and the lactam structure.
Properties
CAS No. |
371758-72-4 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-methylpropyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)6-17-12(16)9-3-8-4-10(15)14-11(8)13-5-9/h3,5,7H,4,6H2,1-2H3,(H,13,14,15) |
InChI Key |
XMLJPFNBJBCVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC2=C(NC(=O)C2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of around 50°C to obtain the desired ester compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction could produce a reduced form of the compound.
Scientific Research Applications
Unfortunately, the provided search results do not contain information specifically about the applications of "1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester." However, the search results do provide some information on 1H-pyrrolo[2,3-b]pyridine derivatives in general, and their potential applications, particularly in cancer therapy and other diseases.
General Information on 1H-Pyrrolo[2,3-b]pyridine Derivatives
1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated activity against Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of the FGFR signaling pathway plays a key role in various types of tumors, making FGFRs an attractive target for cancer therapy . One study reports on a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3 . Compound 4h in that study showed particularly potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis, also significantly inhibiting the migration and invasion of 4T1 cells . The low molecular weight of 4h makes it an appealing lead compound for further optimization .
Other research indicates that 1H-pyrrolo[2,3-b]pyridine-5-carboxylate methyl ester derivatives have potential as antitumor drugs . These derivatives have shown selective inhibitory effects on K562, HepG2, and HT-29 cancer cells .
Furthermore, 1 H-pyrrolo[2,3-jb]pyridine compounds can act as inhibitors of SGK-1 kinase . Inhibition of SGK-1 kinase activity may be useful in treating disorders associated with SGK-1 activity . Such disorders include those mediated by aldosterone-induced Na+ retention in renal and cardiovascular disease, as well as damaging cell proliferation in renal disease caused by thrombin .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester involves its interaction with specific molecular targets. It primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . By inhibiting these receptors, the compound can disrupt signaling pathways involved in cancer progression and other diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of the target compound and its analogs:
Key Observations:
- Substituent Effects : Chlorination (e.g., 4-chloro derivative) enhances electrophilicity, which may influence binding affinity in biological targets . The absence of halogen substituents in the target compound suggests a neutral electronic profile.
- Core Heterocycle Differences: Replacement of the pyrrole ring with thiophene (as in the thienopyridine analog) alters electronic density and reactivity, impacting applications in drug design .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases and receptors involved in cancer and inflammatory diseases. This article focuses on the biological activity of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester , exploring its mechanisms of action, efficacy against specific targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[2,3-b]pyridine core with a carboxylic acid functional group and a methylpropyl ester moiety. Its molecular formula is , and it exhibits properties conducive to biological activity due to its ability to interact with various biological targets.
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine act primarily as inhibitors of fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK interacting kinase). These pathways are crucial in tumorigenesis and inflammation.
FGFR Inhibition
A study demonstrated that specific derivatives showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. The inhibition led to significant anti-proliferative effects on breast cancer cell lines (4T1), inducing apoptosis and inhibiting migration and invasion .
TNIK Inhibition
In another investigation, the pyrrolo[2,3-b]pyridine scaffold was found to inhibit TNIK with IC50 values lower than 1 nM. This inhibition correlated with reduced IL-2 secretion, suggesting potential applications in modulating immune responses .
Biological Activity Data
The following table summarizes the biological activities of various derivatives of 1H-Pyrrolo[2,3-b]pyridine:
| Compound | Target | IC50 (nM) | Effect on Cell Lines |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits proliferation of 4T1 |
| FGFR2 | 9 | Induces apoptosis | |
| FGFR3 | 25 | Inhibits migration | |
| - | TNIK | <1 | Reduces IL-2 secretion |
Case Study 1: Breast Cancer Treatment
In vitro studies using the 4T1 breast cancer cell line demonstrated that compound 4h not only inhibited cell proliferation but also induced apoptosis. Western blot analysis indicated down-regulation of MMP9 (matrix metalloproteinase 9) and up-regulation of TIMP2 (tissue inhibitor of metalloproteinases), suggesting a mechanism involving modulation of extracellular matrix turnover which is critical in cancer metastasis .
Case Study 2: Immune Modulation
The ability of certain derivatives to inhibit TNIK suggests their potential role in immune modulation. The concentration-dependent inhibition of IL-2 secretion indicates that these compounds could be explored for therapeutic strategies in autoimmune diseases or conditions characterized by excessive inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
